BRPF1 Target Selectivity: GSK-5959 vs. Pan-BET Inhibitors and BRPF Family Members
GSK-5959 exhibits >100-fold selectivity for the BRPF1 bromodomain over a panel of 35 other bromodomains, including BRPF2, BRPF3, and all members of the BET family (BRD2, BRD3, BRD4, BRDT) [1]. In the BROMOscan platform evaluating 34 bromodomain binding assays, GSK-5959 demonstrates 10 nM inhibition of BRPF1, with 90-fold selectivity over BRPF2 and greater than 500-fold selectivity over all BET family members . By TR-FRET assay, the compound exhibits a pIC50 of 7.1 (IC50 = 80 nM) against BRPF1, compared to pIC50 values of 5.1 for BRPF2, <4 for BRPF3, and <4.3 for both BRD4 BD1 and BD2 domains [1]. In contrast, pan-BET inhibitors such as (+)-JQ1 show high affinity for BRD4 (IC50 = 33 nM) but do not bind to bromodomains outside the BET family, demonstrating fundamentally different selectivity profiles that preclude functional equivalence .
| Evidence Dimension | BRPF1 vs. off-target bromodomain binding selectivity |
|---|---|
| Target Compound Data | BRPF1: pIC50 = 7.1 (IC50 = 80 nM); BRPF2: pIC50 = 5.1; BRPF3: pIC50 <4; BRD4 BD1/BD2: pIC50 <4.3 |
| Comparator Or Baseline | BRPF1: BROMOscan inhibition = 10 nM; BRPF2: 90-fold lower potency; BET family: >500-fold lower potency |
| Quantified Difference | >100-fold selectivity window for BRPF1 over 35 other bromodomains; >500-fold selectivity over BET family in BROMOscan |
| Conditions | TR-FRET binding assay (pIC50 values); BROMOscan panel (34 bromodomain binding assays, DiscoverRx) |
Why This Matters
The >100-fold selectivity window enables researchers to dissect BRPF1-specific functions without confounding effects from BRPF2/3 or BET family inhibition, making GSK-5959 the appropriate choice for BRPF1-targeted mechanistic studies where off-target bromodomain activity would compromise data interpretation.
- [1] Chemical Probes Portal. GSK-5959: Off-Target Selectivity Assessments. Structural Genomics Consortium (SGC). View Source
